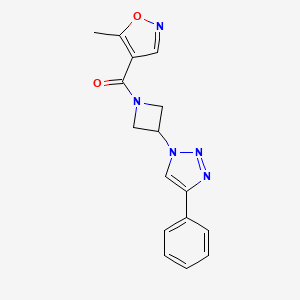
(5-methylisoxazol-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methylisoxazol-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.329. The purity is usually 95%.
BenchChem offers high-quality (5-methylisoxazol-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methylisoxazol-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The compound has garnered interest due to its potential as an anticancer agent. Researchers have synthesized various derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. For instance, novel derivatives such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones were designed and synthesized. These derivatives demonstrated promising cytotoxic activity against human breast cancer cells (MCF-7) in vitro . Further studies could explore their mechanism of action and potential for targeted cancer therapy.
Apoptosis Induction
Another avenue of research involves investigating the compound’s ability to induce apoptosis (programmed cell death). For example, a derivative with a benzyl group, 10ec , was found to induce apoptosis in BT-474 breast cancer cells. Techniques such as acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide staining were used to assess apoptosis . Understanding the molecular pathways involved could provide insights for drug development.
Clonogenic Inhibition
Researchers have explored the compound’s impact on clonogenicity—the ability of cancer cells to form colonies. Compound 10ec inhibited colony formation in BT-474 cells in a concentration-dependent manner. Investigating the underlying mechanisms could reveal potential targets for therapeutic intervention .
Molecular Modeling Studies
To gain deeper insights, molecular modeling studies have been conducted. These computational approaches help predict binding interactions, stability, and pharmacokinetic properties of the compound and its derivatives. Validating these predictions through experimental assays is crucial for drug development .
Polymorphism Studies
The compound’s polymorphism—its ability to exist in different crystal forms—has also been investigated. For instance, N1,N2-bis(5-methylisoxazol-3-yl)oxalamide exhibits three distinct forms due to the flexibility of its central carbon. Understanding polymorphism aids in drug formulation and stability studies .
Structure-Activity Relationship (SAR)
Researchers have explored the SAR of this compound by synthesizing various derivatives with subtle structural modifications. By correlating chemical features with biological activity, they aim to optimize potency and selectivity. Investigating SAR can guide future compound design and lead optimization .
作用機序
Target of action
The compound contains an isoxazole ring and a 1,2,3-triazole ring. Compounds containing these rings are known to exhibit a wide range of biological activities and can interact with various biological targets .
Biochemical pathways
Isoxazole and 1,2,3-triazole derivatives can affect various biochemical pathways depending on their specific structures and targets. They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Based on the biological activities associated with isoxazole and 1,2,3-triazole derivatives, it could potentially induce a variety of cellular responses .
特性
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11-14(7-17-23-11)16(22)20-8-13(9-20)21-10-15(18-19-21)12-5-3-2-4-6-12/h2-7,10,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOFEZOPLQLONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylisoxazol-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2634123.png)
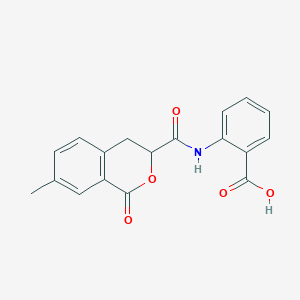
![Ethyl 4-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634126.png)
![1-[1-(Cyclobutylmethyl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2634127.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl]acetamide](/img/structure/B2634129.png)
![5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2634130.png)
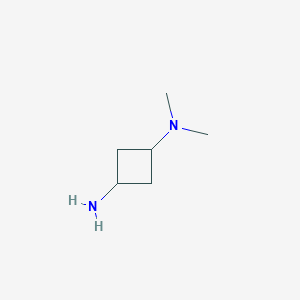

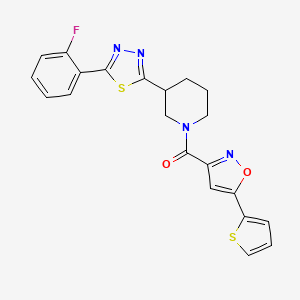
![2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2634136.png)

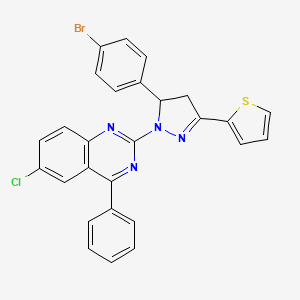
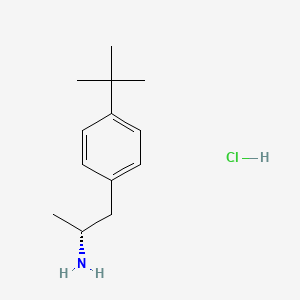
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2634143.png)